![molecular formula C8H6N2O3 B1360826 6-nitro-1H-indol-4-ol CAS No. 885520-71-8](/img/structure/B1360826.png)
6-nitro-1H-indol-4-ol
Overview
Description
6-nitro-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitro group at the 6th position and a hydroxyl group at the 4th position on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 6-nitro-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the nitration of 1H-indol-4-ol using nitric acid under controlled conditions . Another approach is the use of transition metal-catalyzed reactions, which can provide high yields and selectivity . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
6-nitro-1H-indol-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
6-Nitro-1H-indol-4-ol serves as a building block for synthesizing more complex indole derivatives. Its unique functional groups allow it to participate in various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The hydroxyl group can undergo nucleophilic substitution, leading to diverse derivatives.
- Oxidation : Can form quinonoid structures under oxidative conditions.
These reactions make it a versatile compound for developing new materials and pharmaceuticals.
Biology
Research indicates that this compound exhibits potential biological activities , such as:
- Antimicrobial Properties : Studies have shown that indole derivatives possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.
A summary of biological activities is presented in the table below:
Activity Type | Potential Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Inhibition of tumor cell proliferation | |
Antioxidant | Protection against oxidative stress |
Medicine
The medicinal applications of this compound are under exploration, particularly in drug development:
- Targeting Enzymes/Receptors : The compound's ability to interact with specific biological targets may lead to the development of novel therapeutic agents.
- Anti-inflammatory Properties : Research indicates potential use in treating inflammatory diseases by modulating cytokine release.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against multiple bacterial strains. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer properties of this compound indicated that it effectively reduced the viability of cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-nitro-1H-indol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity . The indole ring itself is known to interact with multiple receptors, contributing to the compound’s pharmacological properties .
Comparison with Similar Compounds
6-nitro-1H-indol-4-ol can be compared with other indole derivatives such as:
4-nitro-1H-indol-6-ol: Similar structure but with different positions of the nitro and hydroxyl groups, leading to different reactivity and biological properties.
1H-indol-3-ol: Lacks the nitro group, resulting in different chemical and biological behavior.
6-amino-1H-indol-4-ol: The amino group at the 6th position can lead to different interactions with biological targets compared to the nitro group.
Biological Activity
6-Nitro-1H-indol-4-ol is an indole derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, discussing its mechanisms of action, efficacy in various biological models, and relevant case studies.
This compound (C8H7N3O2) features a nitro group at the 6-position and a hydroxyl group at the 4-position of the indole ring. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. The inhibition rates ranged from 62% to 77% for IL-6 and 65% to 72% for IL-8 at a concentration of 5 μM .
In vivo studies using a mouse model of acute lung injury (ALI) showed that administration of this compound significantly reduced inflammatory cell infiltration and cytokine release, indicating its protective effects on lung tissue . The mechanism was linked to the inhibition of the MAPK signaling pathway, specifically reducing the phosphorylation of p38 and ERK proteins, which are key mediators in inflammatory responses .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines, including HeLa and MCF-7 cells, revealed dose-dependent inhibition of cell growth . The synthesized derivatives exhibited promising anticancer activity, with specific compounds demonstrating enhanced efficacy against breast and prostate cancer cell lines .
Study on Acute Lung Injury
In a controlled study on ALI, mice treated with 20 mg/kg of this compound showed a marked decrease in inflammatory markers compared to untreated controls. The treatment resulted in a significant reduction in inducible nitric oxide synthase (iNOS) expression, further supporting its anti-inflammatory role .
Antimicrobial Studies
Additional investigations into the antimicrobial properties of related indole derivatives have shown that compounds structurally similar to this compound exhibit notable antibacterial activity against various pathogens, including Bacillus subtilis and Aspergillus niger .
Data Summary
Properties
IUPAC Name |
6-nitro-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-4-5(10(12)13)3-7-6(8)1-2-9-7/h1-4,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCZTHNTMMDCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646347 | |
Record name | 6-Nitro-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-71-8 | |
Record name | 6-Nitro-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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